5-Benzyl-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-BENZYL-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the pyrazolo-pyrimidine class This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 5-BENZYL-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves a multi-step process. One common method includes the following steps :
Claisen-Schmidt Condensation: The initial step involves the synthesis of a monoketone curcumin analogue through a Claisen-Schmidt reaction.
Intermolecular Cyclization: The monoketone curcumin analogue undergoes intermolecular cyclization under reflux conditions to form the target compound.
The structure of the compound is confirmed through various spectroscopic analyses, including UV, FT-IR, HRMS, 1D NMR, and 2D NMR .
Chemical Reactions Analysis
5-BENZYL-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and varying temperatures and pressures .
Scientific Research Applications
5-BENZYL-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Medicinal Chemistry: The compound has shown potential as an antioxidant, with moderate activity demonstrated in DPPH assays. This makes it a candidate for further research in the development of therapeutic agents for diseases related to oxidative stress.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-BENZYL-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets and pathways within biological systems. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage caused by oxidative stress . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to modulate key enzymes and receptors involved in oxidative stress responses.
Comparison with Similar Compounds
When compared to other similar compounds, 5-BENZYL-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE stands out due to its unique structural features and moderate antioxidant activity. Similar compounds include:
Indole Derivatives: These compounds also exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure and has been studied for its therapeutic potential.
Pyrazolo[4,3-c]pyridine: Another related compound with notable biological activities and synthetic applications.
The uniqueness of 5-BENZYL-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-benzyl-3-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H21N3O3/c1-14-21(16-9-10-18(27-2)19(12-16)28-3)22-23-17(13-20(26)25(22)24-14)11-15-7-5-4-6-8-15/h4-10,12-13,24H,11H2,1-3H3 |
InChI Key |
AGIMGJARJQZFCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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